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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823

This technical support guide is intended for researchers, scientists, and drug development
professionals investigating the clinical trajectory of Padsevonil. It provides frequently asked
qguestions (FAQs), troubleshooting guides, and summaries of key data to address challenges
and questions arising from its development for drug-resistant focal epilepsy.

Frequently Asked Questions (FAQSs)

Q1: What was the scientific rationale for developing Padsevonil?

Al: Padsevonil (PSL) was a first-in-class anti-seizure medication (ASM) candidate developed
through a rational, target-based design program. Its novelty lay in a dual mechanism of action
intended to produce a synergistic anticonvulsant effect. It was designed to interact with both
presynaptic and postsynaptic targets by:

» Binding to Synaptic Vesicle Protein 2 (SV2): It showed high affinity for all three SV2 isoforms
(SV2A, SV2B, SV2C), which is a presynaptic mechanism. Its binding affinity for SV2A was
significantly greater—approximately 2000-fold higher than levetiracetam and 100-fold higher
than brivaracetam[1].

e Modulating GABA-A Receptors: It acted as a partial agonist at the benzodiazepine site of the
postsynaptic GABA-A receptor, enhancing GABAergic inhibition[1][2][3].

This combination was theorized to offer greater efficacy than existing ASMs, particularly for the
highly challenging population of patients with drug-resistant seizures[1][4].
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Q2: Why was the clinical development of Padsevonil discontinued?

A2: The clinical development program for Padsevonil was terminated because it failed to meet
its primary efficacy endpoints in two large, pivotal trials: the Phase 2b ARISE trial
(NCT03373383) and a subsequent Phase 3 trial[1][5]. In these studies, Padsevonil did not
demonstrate a statistically significant benefit over placebo in reducing seizure frequency for
patients with drug-resistant focal epilepsy[1][6]. Although numerical improvements were
observed, the results were not sufficient to support market authorization[1][7].

Q3: Was Padsevonil safe and well-tolerated in clinical trials?

A3: Yes, Padsevonil was generally reported as well-tolerated, with a safety profile consistent
with other centrally acting ASMs[1][8]. The most commonly reported treatment-emergent
adverse events (TEAES) were somnolence, dizziness, headache, and fatigue[2][9][10]. While
TEAES leading to discontinuation were more common in the Padsevonil groups compared to
placebo (e.g., 15.9% for all PSL doses vs. 8.4% for placebo in one trial), no new or unexpected
safety signals were identified[1].

Q4: Who was the target patient population for the Padsevonil trials?

A4: The trials enrolled adults with a severely affected form of drug-resistant focal epilepsy[1]
[11]. Eligibility criteria typically included patients who had failed to achieve seizure control
despite treatment with four or more lifetime ASMs and were currently taking a stable regimen of
one to three ASMs[1][8][11]. These patients had a high baseline seizure frequency, with a
median of around 11 observable focal seizures per 28 days|[1].

Troubleshooting Clinical Development Challenges

This section addresses potential questions a researcher might have when analyzing the
Padsevonil data or designing similar experiments.

Q: Why might a drug with a strong preclinical rationale and promising Phase 2a results fail in
larger pivotal trials?

A: This is a common challenge in drug development, often termed the "translational gap."
Several factors seen in the Padsevonil case could be at play:
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» Patient Heterogeneity: The target population had highly drug-resistant epilepsy. The
underlying causes and pathophysiology can be extremely varied, and a single mechanism,
even a dual one, may not be effective for a broad population.

o Placebo Effect: Epilepsy trials are known to have a significant placebo response rate. In the
ARISE trial, the placebo group showed a 20.6% median reduction in seizure frequency,
making it harder to demonstrate a statistically significant drug effect on top of this[1].

o Dose Selection: While dose selection was guided by PET imaging to ensure target
engagement (>90% for SV2A and 10-15% for GABA-A)[2][9][10], the optimal therapeutic
window for efficacy versus tolerability in a large, heterogeneous patient population may not
have been achieved. Higher doses led to more discontinuations due to adverse events[1].

e Primary Endpoints: The primary endpoints—change in log-transformed seizure frequency
and the 75% responder rate—are stringent[1][7]. While Padsevonil showed some numerical
improvement and a statistically significant effect on the 50% responder rate at one dose, it
failed the primary goals[7]. This highlights the difficulty of achieving profound seizure
reduction in this population.

Quantitative Data Summary

The following tables summarize key efficacy and safety data from the Phase 2b ARISE trial
(EP0091).

Table 1: Efficacy Outcomes in the ARISE Trial (12-Week Maintenance Period)
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. % 50% 75%
Median % .
Treatment . Reduction Responder Responder
Reduction
Group N ¢ over Rate (p- Rate (p-
rom
(twice daily) . Placebo (p- value vs value vs
Baseline
value) Placebo) Placebo)
Placebo 81 20.6% - 21.0% 6.2%
Padsevonil 80 17.2% 33.8% 13.8%
50 mg (p=NS) (p=0.045) (p=NS)
Padsevonil g2 19.1% 31.7% 12.2%
100 mg (p=0.128) (p=0.079) (p=NS)
Padsevonil 81 19.2% 25.9% 11.1%
200 mg (p=0.128) (p=0.338) (p=NS)
Padsevonil 81 12.4% 32.1% 16.0%
400 mg (p=0.248) (p=0.087) (p=NS)
(Data
sourced
from[1][7]. NS
= Not
Statistically
Significant)

Table 2: Key Safety and Tolerability Data from the ARISE Trial
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Treatment Group . Overall Incidence Discontinuations
of TEAEs due to TEAEs

Placebo 83 78.3% 8.4%

Padsevonil 50 mg 81 82.7%

Padsevonil 100 mg 83 78.3%

Padsevonil 200 mg 82 74.4%

Padsevonil 400 mg 81 90.1%

All Padsevonil 327 - 15.9%

(Data sourced from[1])

Experimental Protocols

Representative Clinical Trial Protocol (Based on ARISE Trial Design)

Disclaimer:This is a generalized protocol based on published trial descriptions. It is not the

official, internal UCB protocol.

o Trial Title: A Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-
Group Study to Evaluate the Efficacy and Safety of Adjunctive Padsevonil in Adults with
Drug-Resistant Focal Epilepsy.

e Objectives:

o Primary: To characterize the dose-response relationship of Padsevonil on the frequency
of observable focal seizures compared to placebo. To evaluate the 75% responder rate for
Padsevonil compared to placebo.

o Secondary: To assess the 50% responder rate, seizure freedom, safety, and tolerability of
Padsevonil.

» Patient Population:
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o Inclusion Criteria: Adults (18+ years) with a diagnosis of focal epilepsy for =3 years;
experiencing =4 observable focal seizures per 28 days during an 8-week baseline period;
history of failure to achieve seizure control with >4 lifetime ASMs; on a stable regimen of
1-3 concomitant ASMs.

o Exclusion Criteria: History of psychogenic non-epileptic seizures; progressive neurological
disease; use of sensitive CYP2C19 substrates that could not be discontinued[12].

e Study Design:

o Baseline Period (8 weeks): Patients maintain their stable ASM regimen and record all
seizure activity in a diary.

o Randomization: Eligible patients are randomized (1:1:1:1:1) to receive Placebo,
Padsevonil 50 mg, 100 mg, 200 mg, or 400 mg, administered twice daily (b.i.d.).

o Titration Period (3 weeks): The study drug (Padsevonil or placebo) is initiated and
gradually increased to the target dose.

o Stabilization Period (1 week): The target dose is maintained. One dose reduction is
permitted for tolerability issues.

o Maintenance Period (12 weeks): Patients are maintained on their final, stable randomized
dose. Efficacy data is collected.

o Follow-up/Extension: Patients completing the maintenance period may be offered entry
into an open-label extension study or will enter a safety follow-up period after tapering off
the study drug.

¢ Qutcome Measures:

o Primary Efficacy: 1) Change in log-transformed observable focal seizure frequency per 28
days from baseline over the 12-week maintenance period. 2) 75% responder rate
(proportion of patients with >75% reduction in seizure frequency).

o Safety: Incidence of TEAES, serious TEAES, and TEAESs leading to discontinuation.
Monitoring of vital signs, ECGs, and laboratory tests.
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Observed Issue:
Lack of Statistical Efficacy
in Pivotal Trial

Was the drug active? Was the patient Were the clinical

. : S
(Target Engagement) population appropriate? endpoints appropriate? Was the trial design optimal?

Conclusion:
Efficacy was insufficient to overcome
placebo effect and patient heterogeneity
for the selected primary endpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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